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Compound of Interest

Compound Name: P18IN003

Cat. No.: B1678136 Get Quote

Introduction

This document provides a comprehensive guide for the use of P18IN003 in Western blotting

applications. P18IN003 is a primary antibody designed for the specific detection of Target

Protein X. These guidelines are intended for researchers, scientists, and drug development

professionals to achieve reliable and reproducible results. The protocols provided cover all

stages of the Western blotting workflow, from sample preparation to signal detection.

Adherence to these protocols is recommended to ensure optimal performance of P18IN003.

Data Presentation: Quantitative Summary

The following table summarizes the recommended quantitative parameters for the use of

P18IN003 in a standard Western blotting experiment. These values are starting points and may

require optimization for specific experimental conditions.
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Parameter Recommended Value Notes

Sample Preparation

Cell Lysate Protein Conc. 1-3 mg/mL

Determined by a standard

protein assay (e.g., BCA or

Bradford).

Loading Amount
20-30 µg of total protein per

lane

May be adjusted based on the

expression level of Target

Protein X in the specific cell or

tissue type.

SDS-PAGE

Gel Percentage 10-12% Tris-Glycine gel
Adjust based on the molecular

weight of Target Protein X.

Running Conditions 100-150 V for 1-1.5 hours
Run until the dye front reaches

the bottom of the gel.

Membrane Transfer

Membrane Type
Nitrocellulose or low-

fluorescence PVDF

PVDF membranes require pre-

wetting with methanol.[1]

Transfer Conditions
Wet transfer: 100V for 1 hour

at 4°C

Semi-dry transfer conditions

should be optimized according

to the manufacturer's

instructions.

Immunodetection

Blocking Solution
5% non-fat dry milk or 3% BSA

in TBST

For phospho-specific

antibodies, BSA is generally

recommended.[2][3]

Blocking Time
1 hour at room temperature or

overnight at 4°C

P18IN003 (Primary Ab)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.bu.edu/picf/files/2019/05/Azure-Western-Blotting-Guidebook.pdf
https://www.ptglab.com/support/western-blot-protocol/western-blot-protocol/
https://www.bio-rad.com/webroot/web/pdf/lsr/literature/Bulletin_6376.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678136?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dilution
1:1000 - 1:2000 in blocking

solution

This is a starting

recommendation and should

be optimized.

Incubation Time & Temp.
Overnight at 4°C with gentle

agitation

Alternatively, 2-3 hours at room

temperature.

Secondary Antibody

Type
HRP-conjugated anti-species

IgG

Use a secondary antibody that

recognizes the host species of

P18IN003.

Dilution
1:5000 - 1:10000 in blocking

solution

Dilution will depend on the

specific secondary antibody

and detection reagent used.

Incubation Time & Temp.
1 hour at room temperature

with gentle agitation

Signal Detection

Detection Reagent
Enhanced Chemiluminescence

(ECL) substrate

Prepare and use according to

the manufacturer's

instructions.[2]

Exposure Time 30 seconds - 5 minutes

Varies depending on the signal

intensity. Use a

chemiluminescence imaging

system for best results.

Experimental Protocols
Sample Preparation: Cell Lysis and Protein Extraction

After cell treatment, place the culture dish on ice and wash the cells with ice-cold PBS.

Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer)

supplemented with protease and phosphatase inhibitors.[3]

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
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Incubate the lysate on ice for 30 minutes with occasional vortexing.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

Transfer the supernatant (protein extract) to a new tube.

Determine the protein concentration using a BCA or Bradford protein assay.

Aliquot the protein samples and store them at -80°C for long-term use.

For Western blotting, mix 20-30 µg of protein with 4X SDS-PAGE sample buffer and heat at

95-100°C for 5 minutes.[2]

SDS-PAGE and Membrane Transfer
Load the prepared protein samples into the wells of a polyacrylamide gel. Include a protein

molecular weight marker in one lane.

Perform electrophoresis until the dye front reaches the bottom of the gel.[1]

Following electrophoresis, transfer the separated proteins to a nitrocellulose or PVDF

membrane using a wet or semi-dry transfer system.[4]

After transfer, confirm the transfer efficiency by staining the membrane with Ponceau S

solution for 30 seconds, followed by destaining with TBST.[2]

Immunodetection with P18IN003
Block the membrane with 5% non-fat dry milk or 3% BSA in TBST for 1 hour at room

temperature to prevent non-specific antibody binding.[1]

Prepare the P18IN003 primary antibody solution by diluting it in the blocking buffer at the

recommended concentration (e.g., 1:1000).

Incubate the membrane in the primary antibody solution overnight at 4°C with gentle

agitation.
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Wash the membrane three times for 5-10 minutes each with TBST to remove any unbound

primary antibody.[5]

Prepare the appropriate HRP-conjugated secondary antibody in the blocking buffer at the

recommended dilution (e.g., 1:5000).

Incubate the membrane in the secondary antibody solution for 1 hour at room temperature

with gentle agitation.[3]

Wash the membrane three times for 10 minutes each with TBST.

Signal Detection and Analysis
Prepare the ECL substrate according to the manufacturer's instructions.

Incubate the membrane with the ECL substrate for 1-5 minutes.[2]

Capture the chemiluminescent signal using an imaging system or by exposing the

membrane to X-ray film.

Analyze the resulting bands to determine the presence and relative abundance of Target

Protein X. The intensity of the band should be proportional to the amount of protein.

Signaling Pathways and Workflow Diagrams
Hypothetical Signaling Pathway Involving Target Protein
X
The following diagram illustrates a hypothetical signaling cascade where Target Protein X is

activated downstream of the PI3K/Akt and MAPK pathways, leading to a cellular response.

P18IN003 can be used to detect the expression and activation status of Target Protein X in this

pathway.
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Caption: Hypothetical signaling pathway for Target Protein X activation.

Western Blotting Experimental Workflow
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The diagram below outlines the key steps of the Western blotting procedure.

1. Sample Preparation
(Cell Lysis, Protein Quantification)

2. SDS-PAGE
(Protein Separation by Size)

3. Membrane Transfer
(Proteins transferred to membrane)

4. Blocking
(Prevent non-specific binding)

5. Primary Antibody Incubation
(P18IN003 binds to Target Protein X)

6. Secondary Antibody Incubation
(Binds to primary antibody)

7. Signal Detection
(Chemiluminescence)

8. Data Analysis

Click to download full resolution via product page

Caption: Step-by-step workflow for Western blotting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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